2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde
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Overview
Description
2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C11H16N2O It is a heterocyclic compound containing a pyrazole ring fused to a cyclopentane ring, with a tert-butyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid.
Reduction: 2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The pyrazole ring may also engage in π-π interactions with aromatic residues, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
tert-Butyl 2-amino-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate: Contains a pyrrolo[3,4-d][1,3]thiazole ring system with a tert-butyl group and a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-tert-butyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-10(7-14)8-5-4-6-9(8)12-13/h7H,4-6H2,1-3H3 |
InChI Key |
XUJZBTTZPPLXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CCCC2=N1)C=O |
Origin of Product |
United States |
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